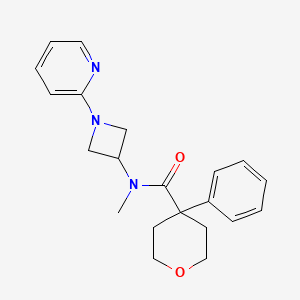![molecular formula C26H26N4O5 B2372434 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole CAS No. 1115897-64-7](/img/structure/B2372434.png)
4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a complex organic molecule that contains several interesting functional groups. These include a pyrazole ring, a phenyl ring, an oxadiazole ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole and oxadiazole rings are both heterocycles, which means they contain atoms other than carbon in their ring structure . The phenyl and indole rings are both aromatic, meaning they contain a ring of atoms with delocalized electrons .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. The pyrazole ring, for example, is known to undergo reactions such as N-alkylation and N-acylation . The oxadiazole ring can participate in reactions such as hydrolysis and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the pyrazole and oxadiazole rings could influence the compound’s polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
The synthesis, crystal structure, and supramolecular understanding of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes provide valuable insights into the supramolecular environment of pyrazoles. Researchers have investigated the existence of planar stacking columns in these compounds. Surprisingly, the obtained compounds did not exhibit planar stacking interactions between benzenes in either solid or liquid states. Techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirmed this absence of planar stacking. Additionally, nuclear magnetic resonance (NMR) studies revealed that chemical shifts of benzene and pyrazole hydrogens do not indicate planar stacking interactions in solution .
Drug Design and Medicinal Chemistry
Pyrazole derivatives play a crucial role in drug development. Notably, the core structure of our compound resembles that of several leading drugs:
- Difenamizole : An analgesic. These examples highlight the potential of our compound in designing novel therapeutic agents .
Anticancer Research
Recent methods for synthesizing fused pyrazolo derivatives have attracted attention due to their potential anticancer activity. Some derivatives exhibit inhibitory effects on topoisomerase II alpha and the Hh signaling cascade. Investigating our compound’s activity in this context could be promising .
Antioxidant and Anti-Inflammatory Properties
Heterocycles, including pyrazoles, often possess antioxidant and anti-inflammatory properties. Our compound’s unique structure warrants exploration in these areas. Studies have shown that certain pyrazole derivatives exhibit antioxidant and anti-inflammatory effects, making them relevant for health-related applications .
Peptide Deformylase Inhibition
Peptide deformylase inhibitors are essential in antibacterial drug discovery. While our compound’s potential in this field requires further investigation, its heterocyclic nature aligns with the desired properties for inhibiting bacterial peptide deformylase .
Green Synthesis and Chromeno[4,3-d]pyrimidine Derivatives
Consider exploring one-pot three-component synthesis to obtain 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine derivatives. These compounds have been synthesized using a green and efficient method. Investigate their biological activities, especially in the context of antiviral, antimicrobial, and antihyperglycemic effects .
Mecanismo De Acción
Target of Action
The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar site in its targets, inhibiting their function and leading to their death.
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve disrupting the life cycles of leishmania and plasmodium . By binding to specific sites in these organisms, the compound prevents them from proliferating and causing disease.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium, leading to a decrease in the severity of leishmaniasis and malaria . This is achieved through the compound’s interaction with specific sites in these organisms, disrupting their life cycles and preventing them from causing disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and humidity could potentially affect the stability of the compound
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against a range of biological targets .
Propiedades
IUPAC Name |
8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNULZDTMXLRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


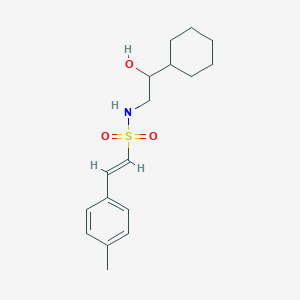
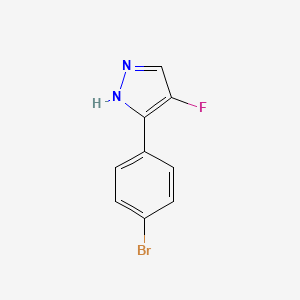
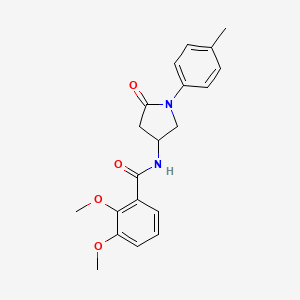
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)


![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)
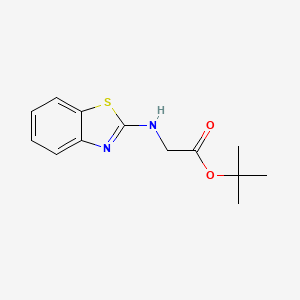

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
